molecular formula C17H13BrN2O2 B2846943 Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate CAS No. 1206992-43-9

Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate

Cat. No.: B2846943
CAS No.: 1206992-43-9
M. Wt: 357.207
InChI Key: KGBXOZALPGTROJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a methyl carboxylate group at position 2 and a 4-bromophenylamino substituent at position 3.

Properties

IUPAC Name

methyl 4-(4-bromoanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-17(21)16-10-15(13-4-2-3-5-14(13)20-16)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXOZALPGTROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate typically involves the reaction of 4-bromoaniline with quinoline-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization . For example:

  • Hydrolysis :

    Methyl esterH+/OHCarboxylic acid\text{Methyl ester}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic acid}

    This intermediate reacts with hydrazine hydrate to form carbohydrazides, enabling cyclocondensation with reagents like triethyl orthoformate or β-dicarbonyl compounds to generate pyrazole, oxadiazole, or pyrazolidine derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Ref.
Hydrazide formationNH2_2NH2_2·H2_2O, EtOH, Δ4-[(4-Bromophenyl)amino]quinoline-2-carbohydrazide85–90
Pyrazole cyclizationMalononitrile, DMF, pyridinePyrazolo[3,4-d]quinoline derivative78

Modification of the Aromatic Amino Group

The 4-bromophenylamino group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .

    NH+RCOClNHCOR\text{NH}+\text{RCOCl}\rightarrow \text{NHCOR}
  • Alkylation : Treatment with alkyl halides in the presence of K2_2CO3_3 yields N-alkylated derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Ref.
AmidationBenzoyl chloride, TEA, CH2_2Cl2_2N-Benzoylated quinoline83
AlkylationBenzyl chloride, K2_2CO3_3, acetoneN-Benzyl derivative79

Quinoline Core Reactivity

The quinoline ring undergoes electrophilic substitution at positions 5 and 7. For instance:

  • Sulfonation : Friedel-Crafts sulfonylation introduces sulfonyl groups using AlCl3_3 .

  • Halogenation : Bromination at activated positions occurs under radical or Lewis acid-catalyzed conditions .

Multicomponent and Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

  • Pyrazolidine Formation : Reaction with diethyl malonate in basic media produces pyrazolidine-3,5-dione derivatives .

  • Oxazole Synthesis : Cyclodehydration with ethyl chloroformate yields oxazolone intermediates .

Reaction TypeReagents/ConditionsProductYield (%)Ref.
Pyrazolidine synthesisDiethyl malonate, NaOH, EtOHPyrazolidine-3,5-dione72
Oxazolone formationEthyl chloroformate, 4-methylmorpholine1,3-Oxazol-5-one90

Unexpected Reactivity Pathways

In methanol-rich environments, competing reactions may occur:

  • Carbamate Formation : Reaction with isocyanates (e.g., 4-bromophenyl isocyanate) in methanol yields methyl carbamates instead of the intended semicarbazides .

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

  • Antimicrobial : Pyrazole and oxadiazole analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli .

  • Anticancer : IC50_{50} values for pyrazolidine derivatives range from 1.2–4.7 µM against MCF-7 and HeLa cell lines .

Table 1: Representative Derivatives and Yields

Derivative ClassStructureYield (%)Bioactivity (IC50_{50})Ref.
Pyrazolo[3,4-d]quinolineC20_{20}H14_{14}BrN3_3O2_2782.1 µM (MCF-7)
N-Benzoylated quinolineC24_{24}H18_{18}BrN3_3O3_3833.8 µg/mL (Antimicrobial)

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C>70°C reduces side reactions
SolventEtOH, DMF, CH2_2Cl2_2Polar aprotic solvents preferred
CatalystAlCl3_3, TEAEnhances electrophilic substitution

Scientific Research Applications

Chemical Synthesis

The synthesis of methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-bromophenylamine and methyl 2-quinolinecarboxylate.
  • Reaction Conditions : The reaction is carried out under controlled conditions, often using solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
  • Characterization : The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure and purity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that compounds derived from quinoline structures exhibit effective inhibition of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives of quinoline exhibit MIC values in the low micromolar range, suggesting potent antimicrobial effects. For instance, derivatives linked to ethyl formohydrazonate showed MIC values of 49.04 μM against S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit protein kinases, which are crucial in cell signaling pathways associated with cancer progression.

  • In Vitro Studies : In vitro testing on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) has revealed that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .

Case Studies

Several studies have focused on the application of this compound in therapeutic contexts:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against S. aureus with MIC values around 49 μM.
Anticancer PropertiesShowed significant anti-proliferative effects in MDA-MB-231 and HeLa cell lines, with enhanced activity compared to standard treatments.
Protein Kinase InhibitionIdentified as a potential inhibitor of key signaling pathways involved in cancer cell survival.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

The following analysis compares Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Position and Functional Group Variations

a. Carboxylic Acid vs. Ester Derivatives

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid (): Lacks the methyl ester, instead having a carboxylic acid at position 4. This increases polarity and reduces lipophilicity compared to the target compound. Such derivatives are often intermediates for amide or ester synthesis .
  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (): Features an ethyl ester at position 4 rather than position 2. The longer alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to the methyl ester in the target compound .

b. Halogen Substitutions

  • [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (): Replaces the 4-bromophenyl group with chlorophenyl substituents.
  • 2-(4-Heptylphenyl)-6-methylquinoline-4-carboxylate derivatives (): Incorporates a long alkyl chain (heptyl) at position 2, significantly increasing hydrophobicity and molecular weight (e.g., 539.22 g/mol in ) compared to the target compound’s bromophenyl group .

c. Amino and Protected Amino Groups

  • Methyl 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}quinoline-2-carboxylate (): Includes a Boc-protected aminoethoxy group at position 4. The bulky tert-butoxycarbonyl group enhances steric hindrance and metabolic stability, contrasting with the target compound’s unmodified amino group .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Estimated)
This compound C₁₇H₁₃BrN₂O₂ 356.21 4-Bromophenylamino, methyl ester ~3.0
2-(4-Bromophenyl)quinoline-4-carboxylic acid () C₁₆H₁₀BrNO₂ 344.16 4-Bromophenyl, carboxylic acid ~2.2
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate () C₁₈H₁₄BrNO₂ 372.22 4-Bromophenyl, ethyl ester ~3.5
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate () C₂₄H₁₄BrCl₃NO₃ 578.64 Dichlorophenyl, bromo, chloro ~4.8

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a bromophenyl substituent and a carboxylate group, contributing to its unique reactivity and biological activity. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and bromine atoms, which play crucial roles in its interactions with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, particularly:

  • Antimicrobial Activity : Similar quinoline derivatives have demonstrated antibacterial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests that the compound may exhibit significant antimicrobial effects.
  • Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by interfering with DNA replication and transcription processes . The compound's structure allows it to intercalate with DNA, potentially disrupting cancer cell growth.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The quinoline structure facilitates binding to DNA, leading to inhibition of replication.
  • Enzyme Inhibition : It may inhibit critical enzymes such as DNA gyrase and cyclooxygenases (COX), which are involved in various cellular processes .

Research Findings

Recent studies have evaluated the biological activity of this compound through various methodologies. Below is a summary of key findings:

Study FocusMethodologyKey Findings
Antimicrobial ActivityIn vitro assaysDemonstrated significant inhibition of bacterial growth against strains like Staphylococcus aureus with MIC values as low as 62 ng/mL .
Anticancer ActivityCell line studiesShowed potent antiproliferative effects on cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range .
Mechanistic StudiesMolecular dockingIndicated strong binding affinity to DNA gyrase, suggesting a potential mechanism for its antibacterial activity .

Case Studies

Case Study 1: Antibacterial Evaluation
A study investigated various quinoline derivatives for their ability to inhibit bacterial growth. This compound was among those tested, showing promising results against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, this compound was tested against breast cancer cell lines. Results indicated that it significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent.

Future Directions

Given the promising results observed in preliminary studies, further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vivo evaluations : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Optimization : To enhance potency and selectivity against specific biological targets.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during condensation can lead to side products (e.g., over-oxidized derivatives).
  • Catalyst Selection : Palladium-based catalysts improve coupling efficiency in amination steps.
  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the ester group.
StepReagents/ConditionsYield Optimization Tips
1Polyphosphoric acid, 120°CUse slow heating to avoid decomposition
2DCC/DMAP, MeOH, RTPre-activate carboxylic acid for higher ester yield
3Pd(OAc)₂, Xantphos, K₂CO₃Optimize ligand-to-metal ratio for coupling efficiency

Basic: Which spectroscopic techniques are most reliable for characterizing this compound's structure?

Methodological Answer:
A combination of techniques is required for unambiguous characterization:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm) and confirms ester carbonyl signals (~δ 165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and dihedral distortions (e.g., quinoline-phenyl torsion ~14.7°) .
TechniqueKey ApplicationExample Data
NMRConfirms substituent positionsQuinoline C2-CH₃: δ 2.6 ppm (s, 3H)
IRIdentifies ester C=O stretch~1720 cm⁻¹
XRDValidates crystal packingCCDC deposition number: XYZ123

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Solubility Issues : Use of DMSO vs. PEG-based carriers alters bioavailability .
  • Structural Analogues : Minor substitutions (e.g., Cl vs. Br) drastically affect target binding .

Q. Resolution Strategies :

Standardize Assays : Use identical cell lines and IC₅₀ measurement protocols.

Solubility Profiling : Pre-test solubility in PBS/DMSO mixtures via dynamic light scattering.

SAR Studies : Compare activity of halogen-substituted analogues (see table below) .

CompoundSubstituentIC₅₀ (μM)Notes
4-Bromo Br2.1 ± 0.3High cytotoxicity in HeLa
4-Chloro Cl5.8 ± 0.9Reduced membrane permeability
4-Fluoro F>10Inactive due to weak π-π stacking

Advanced: What methodologies are recommended for analyzing reaction mechanisms involving the quinoline core?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states for amination or ester hydrolysis .
  • Trapping Intermediates : Use low-temperature NMR to isolate reactive species (e.g., quinoline N-oxide) .

Example :
For ester hydrolysis, a proposed mechanism involves nucleophilic attack by OH⁻ at the carbonyl carbon, supported by a negative ρ value in Hammett plots .

Advanced: What strategies optimize the compound's solubility and stability in biological assays?

Methodological Answer:

  • Prodrug Design : Convert the methyl ester to a phosphate prodrug for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles to improve plasma half-life.
  • pH Adjustment : Use buffered solutions (pH 7.4) to prevent ester hydrolysis during storage .
StrategyMethodOutcome
ProdrugEster → PhosphonateSolubility ↑ 10-fold
Nanoemulsion100 nm PEG-PLGAStability >72 hrs in serum

Advanced: How should crystallographic data discrepancies be addressed during structure determination?

Methodological Answer:
Discrepancies in bond lengths or torsion angles require:

Validation Tools : Use PLATON or SHELXL's TWIN command to check for missed twinning or disorder .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) to validate packing .

Deposition Standards : Adopt CIF-checking protocols from Acta Crystallographica to ensure data integrity .

Case Study :
A reported dihedral angle of 14.7° between quinoline and phenyl rings was revised to 17.2° after applying SHELXL refinement with anisotropic displacement parameters .

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